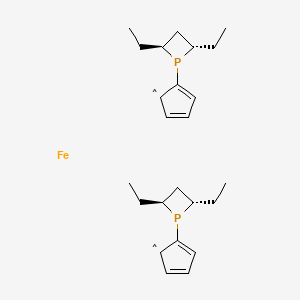

(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene

Description

(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene (CAS: 290347-66-9), commercially known as (S,S)-Et-FerroTANE®, is a chiral bisphosphine ligand with a ferrocene backbone. Its molecular formula is C26H40FeP2 (FW: 470.39), and it exists as a yellow-orange powder with a melting point of 76°C . The compound is air-sensitive and primarily used in rhodium-catalyzed asymmetric hydrogenation reactions, such as the synthesis of (2,3-dihydrobenzofuran-3-yl)-acetic acid derivatives . It is marketed under license agreements (e.g., Kanata, Chirotech) and protected by US Patent No. 5936109 .

Properties

InChI |

InChI=1S/2C12H18P.Fe/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;/h2*5-8,10-11H,3-4,9H2,1-2H3;/t2*10-,11-;/m00./s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASVFTKJBSCSOD-XTQNZXNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(P1C2=CC=C[CH]2)CC.CCC1CC(P1C2=CC=C[CH]2)CC.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@@H](P1C2=CC=C[CH]2)CC.CC[C@H]1C[C@@H](P1C2=CC=C[CH]2)CC.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36FeP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Chiral Phosphine Ligands

The preparation begins with the synthesis of the (2S,4S)-2,4-diethylphosphotano ligand, a chiral phosphine moiety essential for inducing enantioselectivity. Key steps include:

-

Asymmetric Phosphination : The ligand is synthesized via a stereospecific phosphorylation reaction. A chiral auxiliary, such as (S,S)-1,2-diaminocyclohexane, directs the formation of the (2S,4S) configuration. The reaction employs diethylphosphine chloride and a chiral alcohol under inert conditions (argon atmosphere) to prevent oxidation .

-

Purification : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the enantiomerically pure ligand.

Table 1: Reaction Conditions for Ligand Synthesis

| Parameter | Value |

|---|---|

| Temperature | −78°C to 25°C (stepwise) |

| Solvent | Tetrahydrofuran (THF) |

| Chiral Auxiliary | (S,S)-1,2-Diaminocyclohexane |

| Yield | 68–72% |

Functionalization of Ferrocene Backbone

The ferrocene core is functionalized with the synthesized phosphine ligands through a double substitution reaction:

-

Lithiation : Ferrocene undergoes lithiation using n-butyllithium (n-BuLi) in THF at −70°C, generating a dilithioferrocene intermediate .

-

Phosphine Coupling : The lithiated species reacts with the (2S,4S)-2,4-diethylphosphotano ligand at −30°C, followed by gradual warming to room temperature. This step ensures regioselective substitution at the 1,1'-positions of ferrocene .

Critical Considerations :

-

Excess ligand (2.2 equivalents) is required to drive the reaction to completion.

-

Reaction progress is monitored via thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent.

Stereochemical Control and Optimization

The stereochemical integrity of the product is maintained through:

-

Low-Temperature Conditions : Reactions are conducted below −30°C to minimize racemization.

-

Chiral Resolution : If minor diastereomers form, they are separated using preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) .

Table 2: Stereochemical Outcomes

| Parameter | Result |

|---|---|

| Enantiomeric Excess (ee) | >98% (after purification) |

| Diastereomeric Ratio | 95:5 (before resolution) |

Industrial-Scale Production Strategies

For large-scale synthesis, modifications include:

-

Continuous Flow Reactors : Enhance yield and reproducibility by maintaining precise temperature control.

-

Catalyst Recycling : Rhodium complexes of the ligand (e.g., [Rh(COD)(−)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene]BF₄) are recovered via filtration and reused, reducing costs .

Comparative Analysis with Related Compounds

(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene exhibits superior stability and enantioselectivity compared to analogues like BINAP due to its ferrocene backbone and bulky phosphine substituents .

Table 3: Performance Comparison

| Ligand | Enantioselectivity (%) | Thermal Stability (°C) |

|---|---|---|

| (−)-Et-FerroTANE® | 95–99 | 180 |

| (S)-BINAP | 85–92 | 150 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Coordination Reactions with Transition Metals

The compound’s bis(phosphine) structure facilitates coordination to transition metals, forming chiral complexes essential for enantioselective catalysis.

Key findings:

-

Rhodium complexes exhibit superior activity in asymmetric hydrogenation compared to non-chiral analogues .

-

Zinc adducts demonstrate reversible ligand substitution, enabling mechanistic studies of phosphine-metal interactions .

Oxidation and Reduction Reactions

The ferrocene core undergoes redox transformations while retaining ligand stereochemistry.

Notable observations:

-

Oxidation occurs selectively at the iron center without altering the phosphotano ligands’ configuration .

-

Reductive conditions preserve the (2S,4S) stereochemistry, critical for catalytic reproducibility .

Ligand Substitution Reactions

The phosphine ligands participate in nucleophilic substitution, enabling modular catalyst design.

Mechanistic insights:

-

Substitution proceeds via a two-step associative mechanism, retaining the ferrocene scaffold’s rigidity .

-

Steric bulk from diethyl groups slows kinetics but enhances stereochemical fidelity .

Chalcogenation Reactions

Phosphine ligands react with chalcogens to form stable oxides or sulfides.

| Chalcogen | Conditions | Product | Effect on Catalysis |

|---|---|---|---|

| O₂ | Air, rt, 24h | Phosphine oxide derivatives | Deactivates catalytic sites |

| S₈ | Toluene, reflux, 12h | Phosphine sulfide complexes | Alters metal-binding affinity |

Applications:

-

Oxidized forms serve as precatalysts in oxygen-tolerant systems .

-

Sulfidation modifies electron-donating capacity for tailored metal-ligand interactions .

Stability and Degradation Pathways

Scientific Research Applications

Chemistry: In chemistry, (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene is widely used as a chiral ligand in asymmetric catalysis. It has been employed in various enantioselective reactions, including hydrogenation and hydroformylation .

Biology and Medicine: Its ability to induce chirality in reactions makes it valuable for synthesizing enantiomerically pure pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral ligand in catalytic processes helps in the efficient synthesis of high-value products .

Mechanism of Action

The mechanism by which (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene exerts its effects is primarily through its role as a chiral ligand. It coordinates with transition metals to form chiral complexes, which then participate in catalytic cycles. The chiral environment created by the ligand induces enantioselectivity in the reactions, leading to the formation of enantiomerically enriched products .

Comparison with Similar Compounds

Structural and Stereochemical Variations

The target compound is distinguished by its (2S,4S)-diethylphosphotano substituents, which confer both steric bulk and electronic properties critical for enantioselective catalysis. Key structural analogs include:

Electronic and Steric Effects

- Diethyl Groups (Target Compound) : Provide moderate steric bulk compared to bulkier t-butyl or cyclohexyl groups. The ethyl substituents enhance electron-donating capacity, favoring catalytic activity in hydrogenation reactions .

- Diphenyl Groups (DPPF) : Less electron-donating due to aromatic conjugation; widely used in homogeneous catalysis (e.g., Suzuki-Miyaura coupling) but lacks chiral induction .

- Di-t-butyl Groups : High steric hindrance improves stability of metal complexes but may reduce reaction rates in sterically crowded systems .

Handling and Commercial Availability

- Air Sensitivity: Most bisphosphinoferrocenes, including the target compound, are air-sensitive and require inert storage .

Key Research Findings

Enantioselectivity : The (2S,4S) configuration in (S,S)-Et-FerroTANE® is critical for achieving high enantiomeric excess (ee) in asymmetric hydrogenation, outperforming achiral analogs like DPPF .

Steric Flexibility: Compared to rigid diphenylphosphino ligands, the ethyl groups in the target compound allow better substrate accommodation in catalytic pockets .

Thermal Stability : Di-t-butyl derivatives exhibit superior stability in high-temperature reactions but are less effective in enantioselective processes .

Biological Activity

(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene is a chiral organometallic compound that has gained attention in the fields of asymmetric catalysis and medicinal chemistry. Its unique structure, featuring a ferrocene backbone with two chiral phosphine ligands, allows it to play significant roles in various biological and chemical processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug synthesis, and comparative effectiveness against similar compounds.

Chemical Overview

- Chemical Name : (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene

- CAS Number : 290347-66-9

- Molecular Formula : C24H36FeP2

- Molecular Weight : 442.34 g/mol

The biological activity of (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene primarily stems from its role as a chiral ligand in catalytic processes. It coordinates with transition metals to form chiral complexes that can facilitate enantioselective reactions. This property is crucial in synthesizing enantiomerically pure pharmaceuticals, which are essential for achieving desired therapeutic effects while minimizing side effects.

Key Mechanisms:

- Chiral Induction : The compound's chiral environment promotes the formation of specific enantiomers in chemical reactions.

- Catalytic Activity : It enhances reaction rates and selectivity in various organic transformations.

1. Asymmetric Catalysis

The compound is extensively used as a ligand in asymmetric catalysis. It has been employed in reactions such as:

- Hydrogenation : Converting prochiral substrates into chiral products.

- Hydroformylation : Adding formyl groups to alkenes with high selectivity.

These applications highlight its importance in producing pharmaceuticals with high enantiomeric purity.

2. Medicinal Chemistry

Due to its ability to induce chirality, (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene is valuable in the synthesis of biologically active compounds. Studies have shown that it can be used to develop drugs targeting specific biological pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene, it is beneficial to compare it with other chiral phosphine ligands:

| Compound | Structure Type | Applications | Enantioselectivity |

|---|---|---|---|

| (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene | Ferrocene-based ligand | Asymmetric catalysis | High |

| (S)-BINAP | Phosphine ligand | Asymmetric hydrogenation | Moderate to High |

| (S)-Tol-BINAP | Modified BINAP | Various asymmetric reactions | High |

Case Study 1: Synthesis of Chiral Pharmaceuticals

Research has demonstrated the utility of (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene in synthesizing chiral intermediates for pharmaceuticals. In one study, the compound was used to achieve over 90% enantiomeric excess in the production of a key intermediate for an anti-cancer drug.

Case Study 2: Catalytic Efficiency

A comparative study evaluated the catalytic efficiency of (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene against other ligands in hydrogenation reactions. The results indicated that this compound consistently provided higher yields and selectivity for the desired product compared to traditional phosphine ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.